2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic organic compound featuring a thiophene ring fused to a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that the dipyrrolopyrazine scaffold, which is part of the structure of this compound, comprises an electron-accepting core flanked by two thiophene moieties . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the pi3k/akt/mtor pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The thermal properties of similar compounds reveal that they are thermally stable up to 300 °c , which might influence their bioavailability and stability in the body.
Result of Action
Similar compounds have shown significant inhibitory effects on the pi3k/akt/mtor pathway , suggesting potential anti-cancer activity.
Action Environment
The thermal stability of similar compounds suggests that they might be resistant to degradation under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of thiophene derivatives with appropriate pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The choice of reagents and solvents is optimized to minimize waste and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its interaction with biological targets can be explored to develop treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds have a similar core structure and are used in various applications.
Uniqueness: 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its fused ring system, which provides unique chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
2-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-4-14-7-8(1)10-5-9-6-11-2-3-13(9)12-10/h1,4-5,7,11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJAEWKBBRUOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CSC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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